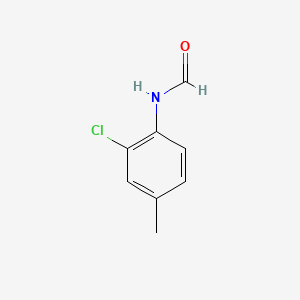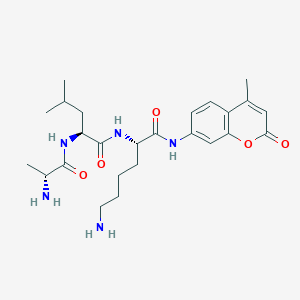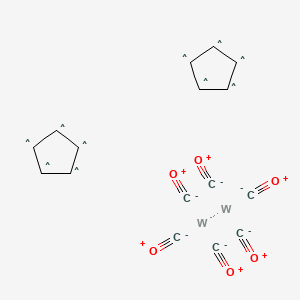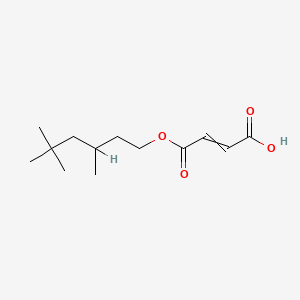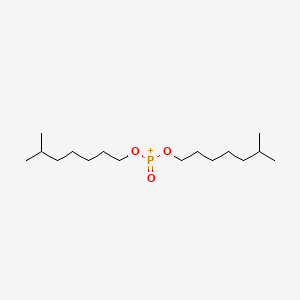![molecular formula C36H32Cl4N6O8 B13742661 Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- CAS No. 20139-72-4](/img/structure/B13742661.png)
Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is a complex organic compound with the molecular formula C36H32Cl4N6O8 and a molecular weight of 818.487 g/mol. This compound is known for its vibrant yellow color and is commonly used as a pigment in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,2’-dichloro-4,4’-biphenyl. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloro-2,5-dimethoxyacetoacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.
化学反応の分析
Types of Reactions
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction of the azo bonds can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro or methoxy groups.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment for studying azo compounds and their properties.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used as a pigment in paints, plastics, and textiles.
作用機序
The mechanism of action of 2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] primarily involves its ability to absorb and reflect light, giving it its characteristic color. The azo bonds in the compound are responsible for its chromophoric properties. Additionally, the compound can interact with various substrates through hydrogen bonding and van der Waals forces, making it useful in different applications.
類似化合物との比較
Similar Compounds
Pigment Yellow 83 (PY 83): Another azo compound with similar chromophoric properties but different substituents.
Pigment Yellow 12 (PY 12): A structurally similar compound with different functional groups, leading to variations in color and stability.
Uniqueness
2,2’‘-[(2,2’-dichloro-4,4’-biphenylylene)bis(azo)]bis[4’-chloro-2’,5’-dimethoxyacetoacetanilide] is unique due to its specific combination of chloro and methoxy groups, which provide it with distinct chemical and physical properties. Its high stability and vibrant color make it particularly valuable in industrial applications.
特性
CAS番号 |
20139-72-4 |
|---|---|
分子式 |
C36H32Cl4N6O8 |
分子量 |
818.5 g/mol |
IUPAC名 |
2-[[3-chloro-4-[2-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)25(39)13-31(27)53-5)45-43-19-7-9-21(23(37)11-19)22-10-8-20(12-24(22)38)44-46-34(18(2)48)36(50)42-28-16-30(52-4)26(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50) |
InChIキー |
JGTNSDDJZDDMMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


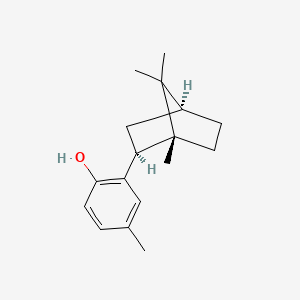
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)


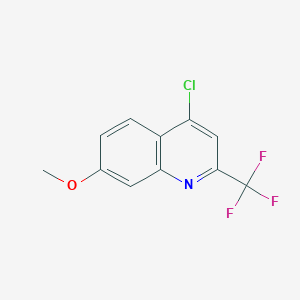
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
